molecular formula C24H22N6O2S B2978621 N-(3,5-dimethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1207017-59-1

N-(3,5-dimethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

Cat. No.: B2978621
CAS No.: 1207017-59-1
M. Wt: 458.54
InChI Key: ZJUVUAHUMJCILC-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a fused pyrazolo-triazolo-pyrazine core system, substituted with a 4-methoxyphenyl group at position 9 and a thioacetamide-linked 3,5-dimethylphenyl moiety at position 2. The structural complexity arises from the fusion of pyrazole and triazole rings with a pyrazine backbone, which is rare in literature.

The compound’s synthesis likely involves multi-step reactions, such as cyclocondensation of hydrazine derivatives with ketones or esters (as seen in analogous pyrazolo-triazolo systems) . Its pharmacological relevance is inferred from structural analogs targeting enzymes like 14-α-demethylase (e.g., antifungal activity) or kinases (due to the triazolo-pyrazine scaffold) .

Properties

CAS No.

1207017-59-1

Molecular Formula

C24H22N6O2S

Molecular Weight

458.54

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H22N6O2S/c1-15-10-16(2)12-18(11-15)25-22(31)14-33-24-27-26-23-21-13-20(28-30(21)9-8-29(23)24)17-4-6-19(32-3)7-5-17/h4-13H,14H2,1-3H3,(H,25,31)

InChI Key

ZJUVUAHUMJCILC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)OC)C

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide typically involves multiple steps:

    Formation of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core: This step often requires the cyclization of appropriate precursors under controlled conditions.

    Thioether formation:

    Acetamide formation: The final step involves the acylation of the intermediate compound to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo-Triazolo Heterocycles

Compound A : 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

  • Structural Similarities : Shares a pyrazole-triazole fused system and a 4-methoxyphenyl substituent.
  • Key Differences : Replaces the pyrazine ring with a thiadiazole, reducing aromatic π-system complexity.

Compound B : 1-(4-Methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

  • Structural Similarities : Contains a pyrazolo-pyrimidine core and 4-methoxyphenyl group.
  • Key Differences : Lacks the triazole ring and thioacetamide substituent.

Trifluoromethyl-Substituted Pyrazoles

Compound C : 1-(3,5-Dialkyl-4-Hydroxybenzyl)-Pyrazole Derivatives

  • Structural Similarities : Pyrazole backbone with aromatic substituents.
  • Key Differences : Trifluoromethyl groups enhance lipophilicity but lack the triazolo-pyrazine system.

3,5-Diaminopyrazole Derivatives

Compound D: 3,5-Diamino-4-phenylazopyrazole

  • Structural Similarities: Pyrazole core with amino and arylazo groups.
  • Key Differences : Simpler structure without fused rings or sulfur-based linkers.
  • Activity : Reacts with isothiocyanates to form thiocarbamoyl adducts, but decomposes under basic conditions .

Data Tables: Comparative Analysis

Table 1: Substituent Effects on Bioactivity

Compound Core Structure Key Substituents Reported Activity Source
Target Compound Pyrazolo-triazolo-pyrazine 4-Methoxyphenyl, thioacetamide Hypothesized antifungal/kinase
Compound A Pyrazolo-triazolo-thiadiazole 4-Methoxyphenyl, thiadiazole Antifungal (docking score: −8.2)
Compound C Pyrazole Trifluoromethyl, hydroxybenzyl Metabolic stability

Table 2: Physicochemical Properties

Compound LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Polar Surface Area (Ų)
Target Compound 3.8 2 8 120
Compound A 2.5 1 7 95
Compound B 2.1 1 5 78

Research Findings and Mechanistic Insights

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound enhances solubility and binding to hydrophobic enzyme pockets, as seen in Compound A’s antifungal activity . In contrast, trifluoromethyl groups (Compound C) increase membrane permeability but may reduce target specificity .
  • Role of Sulfur Linkers : The thioacetamide moiety in the target compound likely stabilizes enzyme interactions via sulfur-mediated hydrogen bonds, a feature absent in Compounds B and D .

Biological Activity

N-(3,5-dimethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activity, and mechanisms of action based on recent studies.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the pyrazolo[1,5-a][1,2,4]triazole moiety followed by the introduction of the thioacetamide group. The general synthetic route can be summarized as follows:

  • Formation of Pyrazolo[1,5-a][1,2,4]triazole : Utilizing hydrazine derivatives and appropriate aldehydes under acidic conditions.
  • Thioacetylation : Reaction with thioacetic acid to introduce the thio group.
  • Final Acetylation : The introduction of the acetamide group to yield the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • MTT Assay Results : Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. The IC50 values ranged from 0.25 µM to 24 µM depending on the specific analog tested .
  • Mechanisms of Action :
    • Apoptosis Induction : Studies indicate that these compounds can activate apoptotic pathways through caspase activation (caspase 3/7 and caspase 9), leading to increased apoptosis in cancer cells .
    • Autophagy Activation : Some derivatives have been shown to promote autophagy through upregulation of beclin-1 and inhibition of mTOR signaling pathways .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to related compounds:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7TBDApoptosis via caspases
Compound A (similar structure)MDA-MB-2310.25Apoptosis and autophagy
Compound B (related derivative)MCF-10A (normal cells)>24Minimal effect on normal cells

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives:

  • Study on Pyrazolo[4,3-e][1,2,4]triazines : This study reported that compounds with similar structures exhibited enhanced anticancer activities compared to traditional chemotherapeutics like cisplatin. They demonstrated selective toxicity towards cancer cells while sparing normal cells .
  • Mechanistic Insights : Research has shown that certain pyrazole derivatives can modulate key signaling pathways involved in cell survival and proliferation. For example, they can inhibit NF-kB signaling while promoting p53 activation .

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